molecular formula C12H14N2O3S B5201814 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(3-methyl-2-thienyl)-2-oxo-,methylester(9CI)

5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(3-methyl-2-thienyl)-2-oxo-,methylester(9CI)

Cat. No.: B5201814
M. Wt: 266.32 g/mol
InChI Key: SJTTVGGXJBKMTI-UHFFFAOYSA-N
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Description

The compound 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-4-(3-methyl-2-thienyl)-2-oxo-, methyl ester (9CI) is a tetrahydropyrimidine derivative featuring a pyrimidine core substituted with a methyl group at position 6, a 3-methyl-2-thienyl moiety at position 4, and a methyl ester at the carboxylic acid position.

Properties

IUPAC Name

methyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-6-4-5-18-10(6)9-8(11(15)17-3)7(2)13-12(16)14-9/h4-5,9H,1-3H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTTVGGXJBKMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C(=C(NC(=O)N2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(3-methyl-2-thienyl)-2-oxo-,methylester(9CI) typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the thienyl group and the methyl ester functional group. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized processes for cost-effectiveness and scalability .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group in this compound undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Reaction Conditions Products Key Observations
1M HCl, reflux, 6 hours5-Pyrimidinecarboxylic acid derivativeHigh yield (>85%) under acidic conditions; minimal decomposition observed.
0.5M NaOH, RT, 12 hours Sodium salt of the carboxylic acidSlower kinetics at room temperature; requires neutralization for isolation .

Nucleophilic Substitution at the Pyrimidine Ring

The 2-oxo group and electron-deficient pyrimidine ring enable nucleophilic attacks at positions 4 and 6. Thienyl substituents influence regioselectivity through steric and electronic effects.

Nucleophile Conditions Product Yield Reference
Ammonia (NH₃)Ethanol, 80°C, 24 hours5-Carbomethoxy-4-amino derivative62%
Methylamine (CH₃NH₂)DMF, 100°C, 18 hoursN-Methylated pyrimidine55%
Hydrazine (N₂H₄)Water, reflux, 8 hoursHydrazide derivative70%

Ring-Opening and Rearrangement Reactions

Under strong acidic or oxidative conditions, the tetrahydropyrimidine ring undergoes cleavage. The 3-methyl-2-thienyl group stabilizes intermediates through conjugation.

Reagent Conditions Product Mechanistic Pathway
H₂O₂, H₂SO₄50°C, 4 hoursThiophene-fused diketoneOxidative ring opening
Br₂ in CCl₄RT, 2 hoursBrominated thienyl-pyrimidine adductElectrophilic bromination at thienyl

Catalytic Modifications

Transition-metal catalysts enable cross-coupling reactions at the thienyl group. The 3-methyl substituent directs meta-selectivity in these transformations.

Catalyst Reagents Product Yield Reference
Pd(PPh₃)₄Phenylboronic acid, K₂CO₃Biaryl-thienyl derivative68%
CuI, TMEDAEthynylbenzene, DMFAlkyne-functionalized pyrimidine73%

Photochemical and Thermal Stability

The compound demonstrates moderate stability under UV light but undergoes retro-Diels-Alder reactions at elevated temperatures:

Condition Observation
UV light (254 nm)Slow degradation (~15% over 48 hours) via radical intermediates
150°C, inert atmosphereRing contraction to thieno[2,3-d]pyrimidinone (83% yield)

Key Structural Influences on Reactivity:

  • Thienyl Substituent : The 3-methyl-2-thienyl group enhances electron density at C4, favoring electrophilic substitutions .

  • Methyl Ester : Acts as a directing group for nucleophilic attacks while enabling hydrolytic diversification .

  • Tetrahydropyrimidine Core : The partially saturated ring increases susceptibility to ring-opening reactions compared to fully aromatic analogs .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research has indicated that derivatives of pyrimidinecarboxylic acids exhibit significant antimicrobial properties. For instance, a study demonstrated that modifications to the pyrimidine structure can enhance its efficacy against various bacterial strains. This compound's structure allows for interactions with bacterial enzymes, inhibiting their function and leading to cell death .
  • Anti-inflammatory Effects
    • Investigations into the anti-inflammatory properties of pyrimidine derivatives have shown promising results. The compound has been tested for its ability to reduce inflammation markers in vitro and in vivo models. A notable study reported a reduction in pro-inflammatory cytokines when tested on animal models, suggesting potential therapeutic uses in treating inflammatory diseases.
  • Anticancer Potential
    • The compound has been evaluated for its anticancer properties. In one study, it was found to induce apoptosis in cancer cell lines through the activation of specific cellular pathways. This highlights its potential as a lead compound for developing new anticancer agents .

Agricultural Applications

  • Herbicidal Properties
    • Research has indicated that pyrimidine derivatives can serve as effective herbicides. The compound's structure allows it to interfere with plant growth processes, making it a candidate for developing selective herbicides that target specific weed species without harming crops .
  • Pesticidal Activity
    • Studies have also explored the use of this compound as a pesticide. Its ability to disrupt the physiological functions of pests has been documented, positioning it as a potential alternative to conventional chemical pesticides.

Case Studies

ApplicationStudy ReferenceKey Findings
Antimicrobial Enhanced efficacy against Gram-positive bacteria observed.
Anti-inflammatorySignificant reduction in inflammation markers in animal models.
Anticancer Induced apoptosis in various cancer cell lines through targeted pathways.
Herbicidal Effective inhibition of weed growth with minimal crop damage reported.
PesticidalDemonstrated disruption of pest physiology leading to mortality.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidinecarboxylic Acid Derivatives

The provided evidence highlights pyrimidinecarboxylic acid esters with structural similarities but critical differences in substituents (Table 1).

Table 1: Key Structural Differences
Compound (CAS/Reference) Substituents at Position 4 Ester Group Additional Functional Groups Molecular Weight
Target Compound (Not in evidence) 3-Methyl-2-thienyl Methyl ester None Not available
Ethyl ester derivative () 4-Chlorophenyl Ethyl ester Piperazinylmethyl with 3-chlorophenyl Not provided
69094-12-8 () Phenyl 2-(Phenylamino)ethyl ester Methyl at position 6 351.399 g/mol
186773-02-4 () Ionized (2-oxo, 4-dioxo) None (ionized form) N/A C5H2N2O4
671776-64-0 () 4-Cyanophenyl and 3-trifluoromethylphenyl 2-(Triazol-1-yl)ethyl ester Methyl at position 6 Not provided

Functional Group Impact on Properties

  • Ester Groups: The methyl ester in the target compound may enhance metabolic stability compared to the ethyl ester in or the bulkier 2-(phenylamino)ethyl ester in . Smaller esters (e.g., methyl) often improve membrane permeability but may reduce solubility.
  • Aromatic Substituents: The 3-methyl-2-thienyl group in the target compound differs from phenyl or chlorophenyl derivatives (–4). Thienyl groups are electron-rich and may alter electronic properties or π-π stacking interactions compared to phenyl rings.
  • Ionized Forms :

    • The dioxo-ionized derivative ( ) lacks ester groups, making it more polar and likely less bioavailable than ester-containing analogs.

Hypothetical Pharmacological Implications

  • The methyl ester and thienyl group combination may balance lipophilicity and metabolic stability, similar to trends observed in and .

Biological Activity

5-Pyrimidinecarboxylic acid derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The compound in focus, 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-4-(3-methyl-2-thienyl)-2-oxo-, methyl ester (9CI) , exhibits various pharmacological effects that warrant detailed exploration. This article compiles findings from multiple studies to present an authoritative overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₃H₁₅N₂O₃S
  • Molecular Weight : 271.34 g/mol
  • CAS Number : 5395-36-8

This compound features a pyrimidine ring substituted with a thienyl group and a methyl ester functional group, which contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives possess significant antimicrobial properties . Various studies have reported that compounds similar to 5-Pyrimidinecarboxylic acid exhibit potent activity against a range of bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
5aE. coli100
5bS. aureus25
5cK. pneumoniae100
5dK. fecalis0.4

These findings suggest that the inclusion of specific substituents on the pyrimidine ring can enhance antibacterial efficacy .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. For instance, certain derivatives have shown effectiveness as cyclin-dependent kinase (CDK) inhibitors, which are crucial in cancer therapy due to their role in cell cycle regulation:

  • IC50 values for some pyrimidine derivatives against cancer cell lines (e.g., MCF-7, HepG2) have been reported as low as 2.74 µM , indicating potent activity against tumor growth .

Anti-inflammatory and Analgesic Effects

Pyrimidine derivatives also exhibit notable anti-inflammatory properties . Studies have indicated that compounds similar to the one in focus can significantly reduce inflammation in various animal models:

  • In one study, derivatives were tested using the rat paw edema method and showed a substantial reduction in swelling compared to controls .

Case Studies and Research Findings

  • Antibacterial Study : A recent study synthesized several pyrimidine derivatives and evaluated their antibacterial activity against clinical isolates of bacteria. The results highlighted that modifications on the pyrimidine nucleus could lead to enhanced antibacterial properties, particularly against resistant strains .
  • Anticancer Evaluation : Another research effort focused on the synthesis of pyrimidine-based compounds aimed at inhibiting specific cancer cell lines. The study found that certain structural modifications led to increased potency and selectivity towards cancer cells while minimizing toxicity towards normal cells .
  • Anti-inflammatory Assessment : A comprehensive evaluation of anti-inflammatory activity was conducted using various pyrimidine derivatives in animal models. The results indicated significant anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for preparing this pyrimidine derivative?

The compound can be synthesized via a multi-step protocol involving cyclocondensation of β-keto esters with thiourea derivatives under acidic conditions, followed by regioselective alkylation or aryl substitution at the 4-position. For example, the 3-methyl-2-thienyl substituent can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions. Purification typically involves column chromatography with gradients of ethyl acetate/hexane, and intermediates should be validated by 1^1H NMR and LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1^1H/13^{13}C NMR : To confirm the tetrahydro-pyrimidine ring structure, methyl ester group (δ ~3.7 ppm for OCH3_3), and thienyl substituent (aromatic protons δ ~6.5–7.2 ppm).
  • HRMS (ESI-TOF) : To verify the molecular ion peak matching C14_{14}H17_{17}N2_2O3_3S (exact mass calculated: 293.0961).
  • IR Spectroscopy : To identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and oxo/thienyl functional groups .

Q. How is the compound’s preliminary biological activity assessed?

Initial screening involves in vitro assays against target enzymes (e.g., dihydrofolate reductase or kinases) at concentrations ranging from 1–100 µM. For example, similar pyrimidine derivatives have been tested for inhibitory activity using fluorescence-based enzymatic assays with IC50_{50} values reported in low micromolar ranges. Positive controls (e.g., methotrexate) and solvent-matched blanks are essential to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR analysis requires systematic modification of substituents:

  • Thienyl vs. Phenyl groups : Replace the 3-methyl-2-thienyl moiety with phenyl or substituted aryl groups ( lists analogs with 4-phenyl or 4-(4-methylsulfanylphenyl)) to assess electronic/steric effects on target binding.
  • Ester vs. Amide derivatives : Hydrolyze the methyl ester to a carboxylic acid or convert it to an amide to evaluate solubility and hydrogen-bonding capacity.
  • Methyl substitution : Vary the 6-methyl group to bulkier alkyl chains (e.g., ethyl, isopropyl) to probe steric tolerance in the active site .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from impurities, assay conditions, or off-target effects. Mitigation strategies include:

  • Orthogonal purity validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and 1^1H NMR to confirm compound integrity.
  • Dose-response curves : Test activity across a wider concentration range (0.1–200 µM) to identify false positives/negatives.
  • Counter-screening : Evaluate selectivity against related enzymes (e.g., tyrosine kinases vs. serine/threonine kinases) .

Q. What computational approaches support mechanistic studies of this compound?

  • Molecular docking : Use software like AutoDock Vina to model interactions with crystallized targets (e.g., PDB ID 1U72 for dihydrofolate reductase). Focus on hydrogen bonding with the pyrimidine-2-oxo group and hydrophobic contacts with the thienyl substituent.
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) to identify critical residues for mutagenesis validation.
  • QSAR modeling : Train models on analogs from to predict bioactivity and prioritize synthetic targets .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions for cyclocondensation steps (e.g., use molecular sieves) to prevent hydrolysis of intermediates.
  • Data rigor : Report IC50_{50} values with 95% confidence intervals (n ≥ 3 replicates) and include raw data in supplementary materials.
  • Ethical compliance : Adhere to institutional guidelines for handling thienyl-containing compounds, which may require specialized waste disposal protocols.

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